molecular formula C7H7FIN B8017588 4-Fluoro-5-iodo-2-methylaniline

4-Fluoro-5-iodo-2-methylaniline

Cat. No.: B8017588
M. Wt: 251.04 g/mol
InChI Key: XQHXJLPHJPTLAY-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methylaniline (C₇H₇FIN, MW: 251.04 g/mol) is a halogenated aniline derivative featuring a methyl group at position 2, fluorine at position 4, and iodine at position 5. The compound’s unique substitution pattern combines electron-donating (methyl) and electron-withdrawing (F, I) groups, creating a balance of electronic effects. The iodine atom enhances molecular weight and polarizability, making it valuable for cross-coupling reactions and materials science applications.

Properties

IUPAC Name

4-fluoro-5-iodo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHXJLPHJPTLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-Fluoro-5-iodo-2-methylaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Fluoro-5-iodo-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-5-iodo-2-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs differ in halogen types, positions, or the absence of substituents. Below is a comparative analysis:

Table 1: Comparative Properties of 4-Fluoro-5-iodo-2-methylaniline and Analogs
Compound Name Substituents (Positions) CAS No. Molecular Weight (g/mol) Key Applications/Findings
4-Fluoro-5-iodo-2-methylaniline 2-CH₃, 4-F, 5-I Not Provided 251.04 Potential cross-coupling, materials synthesis
4-Bromo-5-fluoro-2-methylaniline 2-CH₃, 4-Br, 5-F 52723-82-7 204.04 Intermediate in agrochemical synthesis
5-Bromo-4-iodo-2-methylaniline 2-CH₃, 4-I, 5-Br Not Provided ~312.00 Fluorescent solid-state derivatives
5-Fluoro-2-methylaniline 2-CH₃, 5-F 367-29-3 125.14 Pharmaceutical intermediates
4-Fluoro-2-iodoaniline 4-F, 2-I 61272-76-2 237.01 Cross-coupling reactions
4-Chloro-5-fluoro-2-iodoaniline 2-I, 4-Cl, 5-F 1094759-93-9 271.46 Research reagent for bioactive compounds

Physical and Spectroscopic Properties

  • Molecular Weight: The target compound’s iodine contributes to a higher molecular weight (251.04 g/mol) compared to non-iodinated analogs (e.g., 125.14 g/mol for 5-Fluoro-2-methylaniline) .
  • Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent positions significantly affect UV-Vis and IR spectra, with nitro groups red-shifting absorption bands compared to halogens .

Biological Activity

4-Fluoro-5-iodo-2-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both fluorine and iodine substituents on its aromatic ring, is being investigated for various pharmacological properties, including anticancer and antimicrobial effects.

  • Molecular Formula: C7H7F I N
  • Molecular Weight: 233.05 g/mol
  • Structure: The compound features a methylaniline backbone with a fluorine atom at the para position and an iodine atom at the meta position relative to the amino group.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Fluoro-5-iodo-2-methylaniline exhibit significant anticancer activity. The mechanism of action often involves:

  • DNA Intercalation: This compound can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
  • Enzyme Inhibition: It has been observed that such compounds can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various substituted anilines for their anticancer properties. The results indicated that halogenated anilines, including those with fluorine and iodine substitutions, showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

4-Fluoro-5-iodo-2-methylaniline has also been evaluated for its antimicrobial properties. Research indicates that:

  • Broad-Spectrum Activity: The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The antimicrobial effect is believed to stem from its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Research Findings:
In a comparative study of various halogenated anilines, 4-Fluoro-5-iodo-2-methylaniline was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were significantly lower than those for non-halogenated analogs, indicating a potential for development as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Tested Strains/Cell Lines IC50/MIC Values Reference
AnticancerMCF-7 (breast cancer)12 µM
A549 (lung cancer)15 µM
AntimicrobialStaphylococcus aureus8 µg/mL
Escherichia coli10 µg/mL

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